molecular formula C22H22ClN5O4S2 B12076918 N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide CAS No. 4733-58-8

N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide

Cat. No.: B12076918
CAS No.: 4733-58-8
M. Wt: 520.0 g/mol
InChI Key: PCDRLLZRBNFGNK-UHFFFAOYSA-N
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Description

Benzamide, N-[5-[[2-[(4-butyl-2-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitro- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a benzamide core, a thiadiazole ring, and various substituents such as butyl, methyl, chloro, and nitro groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[5-[[2-[(4-butyl-2-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitro- typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-butyl-2-methylphenylamine with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the thiadiazole ring and other substituents. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired scale of production. Industrial methods often employ optimized reaction conditions, including the use of high-pressure reactors, automated control systems, and efficient purification techniques to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[5-[[2-[(4-butyl-2-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Benzamide, N-[5-[[2-[(4-butyl-2-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitro- has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-[5-[[2-[(4-butyl-2-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

  • Benzamide, N-(4-methylphenyl)-
  • Benzamide, N-(2-hydroxy-4-nitrophenyl)-
  • Benzamide, N-(4-chlorophenyl)-

Uniqueness

The uniqueness of Benzamide, N-[5-[[2-[(4-butyl-2-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitro- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other benzamide derivatives.

Properties

CAS No.

4733-58-8

Molecular Formula

C22H22ClN5O4S2

Molecular Weight

520.0 g/mol

IUPAC Name

N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide

InChI

InChI=1S/C22H22ClN5O4S2/c1-3-4-5-14-6-9-17(13(2)10-14)24-19(29)12-33-22-27-26-21(34-22)25-20(30)15-7-8-16(23)18(11-15)28(31)32/h6-11H,3-5,12H2,1-2H3,(H,24,29)(H,25,26,30)

InChI Key

PCDRLLZRBNFGNK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C

Origin of Product

United States

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